molecular formula C9H9F3O B2781336 2-(2,4,5-Trifluorophenyl)propan-1-ol CAS No. 1894867-81-2

2-(2,4,5-Trifluorophenyl)propan-1-ol

Cat. No.: B2781336
CAS No.: 1894867-81-2
M. Wt: 190.165
InChI Key: UKMJPGJYEUUFKO-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-(2,4,5-Trifluorophenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trifluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,5-Trifluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drug intermediates.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in interacting with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This positioning influences the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

2-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound notable for its unique trifluorophenyl group, which contributes to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and implications for pharmaceutical development.

  • Molecular Formula : C10H10F3O
  • Molecular Weight : 176.14 g/mol
  • Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Research indicates that this compound interacts with various biological targets, particularly in stabilizing microtubules (MTs). Compounds with trifluoromethyl groups often exhibit enhanced interactions with biological macromolecules due to their unique electronic properties. This characteristic may lead to increased efficacy in therapeutic applications such as cancer treatment and neurodegenerative disorders.

Cellular Studies

In cell-based assays, the compound has been shown to significantly increase levels of acetylated α-tubulin (AcTub), a marker for microtubule stabilization. For instance:

Concentration (μM)Change in AcTub Levels
1Significant Increase
10Greater Increase

These findings suggest that this compound may have potential as a therapeutic agent in diseases where microtubule dynamics are disrupted.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on similarity scores and biological activity:

Compound NameCAS NumberSimilarity ScoreBiological Activity
2-(2,3,4-Trifluorophenyl)ethanol886761-76-81.00Moderate microtubule stabilization
3-(2,4-Difluorophenyl)propan-1-ol126163-30-20.97Low microtubule stabilization
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol862255-56-90.91High cytotoxicity
3-(3-Fluorophenyl)propan-1-ol168766-16-30.91Minimal biological activity

This comparison highlights the unique properties of this compound that may enhance its solubility and interaction with biological systems compared to other fluorinated alcohols.

Case Studies and Research Findings

Several studies have examined the pharmacological effects of this compound:

  • Microtubule Stabilization : A study demonstrated that at concentrations of 100 nM, this compound produced a significant increase in AcTub levels compared to control groups. This suggests its potential role in treating conditions like Alzheimer's disease where microtubule integrity is compromised .
  • Pharmacokinetics : In vivo studies indicated that after administration in mice, the compound exhibited favorable brain-to-plasma ratios (approximately 0.5), suggesting effective central nervous system penetration and potential for neurological applications .
  • Toxicological Assessment : While the compound shows promise for therapeutic use, it is essential to evaluate its toxicity profiles through further studies involving long-term exposure and various dosages.

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMJPGJYEUUFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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